Cas no 857679-55-1 (INCB8761(PF-4136309))

INCB8761(PF-4136309)は、選択的なCCR2(C-Cケモカインレセプター2)拮抗剤として開発された低分子化合物です。その主な作用機序は、CCR2を介した単球やマクロファージの遊走を阻害することにより、炎症性疾患や線維症の治療標的として注目されています。高い選択性と強力な拮抗活性を示し、臨床前研究では優れた薬物動態特性(例:経口投与時の生体利用効率)が確認されています。特に、非臨床モデルにおいて臓器線維化抑制効果が示唆されており、肝線維症や腎線維症などの慢性疾患への応用が期待される化合物です。
INCB8761(PF-4136309) structure
INCB8761(PF-4136309) structure
Product Name:INCB8761(PF-4136309)
CAS番号:857679-55-1
MF:C29H31F3N6O3
メガワット:568.590056657791
MDL:MFCD22124474
CID:823237
PubChem ID:11192346
Update Time:2025-08-05

INCB8761(PF-4136309) 化学的及び物理的性質

名前と識別子

    • INCB8761(PF-4136309)
    • INCB8761
    • N-{2-[(3S)-3-({4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohe xyl}amino)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)benzami de
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)benzamide (ACI)
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • PF 04136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-...
    • NSC-796433
    • PF-4136309 [WHO-DD]
    • N-{2-[(3S)-3-({4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl}amino)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)benzamide
    • 1372407-07-2
    • INCB 8761
    • PF 4136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • INCB8761 (PF-4136309)
    • INCB8761/PF-4136309
    • N-{2-OXO-2-[(3S)-3-{[(1R,4R)-4-HYDROXY-4-[5-(PYRIMIDIN-2-YL)PYRIDIN-2-YL]CYCLOHEXYL]AMINO}PYRROLIDIN-1-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
    • AC-30237
    • BCP0726000196
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(...
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • CS-M3082
    • DA-64428
    • DTXSID201026041
    • AKOS030526422
    • HY-13245A
    • 857679-55-1
    • CHEMBL2029422
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-yipyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • UNII-3M2595V4KT
    • (s)-PF-4136309
    • NCGC00390572-01
    • BRD-K94420399-001-01-9
    • 1341224-83-6
    • compound 17 [PMID: 24900280]
    • CS-0610
    • N-(2-((3S)-3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamid e
    • DA-55810
    • PF4136309
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • N-{2-oxo-2-[(3S)-3-{[(1s,4s)-4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino}pyrrolidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
    • PF04136309
    • BDBM50382932
    • CS-0021951
    • Benzamide,N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • AKOS040753735
    • PF-4136309
    • N-(2-((3S)-3-((trans-4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2- yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • INCB-8761
    • (S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • EX-A2696
    • N-(2-((S)-3-((trans-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • GTPL9032
    • AS-75226
    • J-523917
    • BCP03515
    • BCP29071
    • HY-13245B
    • C12852
    • SCHEMBL1377713
    • HY-13245
    • ZNSVOHSYDRPBGI-LXWOLXCRSA-N
    • NSC796433
    • F20787
    • XEC40707
    • C14659
    • G67698
    • INCB8761(PF-4136309)?
    • Benzamide, N-(2-((3S)-3-((trans-4-hydroxy-4-(5-(2-pyrimidinyl)- 2-pyridinyl)cyclohexyl)amino)-1-pyrrolidinyl)-2-oxoethyl)-3-(trifluoromethyl)-
    • BS-51392
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)b enzamide
    • 3M2595V4KT
    • (Rac)-PF-4136309
    • Benzamide, N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • BCP9000786
    • GLXC-10083
    • AKOS032947245
    • PF-04136309
    • MDL: MFCD22124474
    • インチ: 1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
    • InChIKey: ZNSVOHSYDRPBGI-CBQRAPNFSA-N
    • ほほえんだ: OC1(CCC(N[C@H]2CCN(C(=O)CNC(C3C=CC=C(C(F)(F)F)C=3)=O)C2)CC1)C1N=CC(C2N=CC=CN=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 568.24097336g/mol
  • どういたいしつりょう: 568.24097336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 41
  • 回転可能化学結合数: 7
  • 複雑さ: 894
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 120Ų

じっけんとくせい

  • 密度みつど: 1.40

INCB8761(PF-4136309) 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
S e l l e c k ZHONG GUO
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857679-55-1 99.60%
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S e l l e c k ZHONG GUO
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857679-55-1 99.60%
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Chemenu
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857679-55-1 95%+
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$2333 2021-08-18
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CM337899-100mg
Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 95%+
100mg
$2333 2022-06-10
Ambeed
A1231629-1g
(S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
857679-55-1 98%
1g
$634.0 2023-06-15
eNovation Chemicals LLC
Y0974035-1g
PF-4136309
857679-55-1 98%
1g
$3200 2024-08-03
eNovation Chemicals LLC
Y0974035-1g
PF-4136309
857679-55-1 98%
1g
$3200 2025-02-28
A2B Chem LLC
AH54357-10mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
10mg
$203.00 2024-04-19
A2B Chem LLC
AH54357-25mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
25mg
$404.00 2024-04-19
A2B Chem LLC
AH54357-50mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
50mg
$487.00 2024-04-19

INCB8761(PF-4136309) 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
1.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 2

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 8

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Oxygen Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Toluene ;  1 h, -78 °C
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

合成方法 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
5.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
リファレンス
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

INCB8761(PF-4136309) Raw materials

INCB8761(PF-4136309) Preparation Products

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